7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
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Overview
Description
7,7-Dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[35]nonane is a complex organic compound belonging to the class of spiro compounds Spiro compounds are characterized by their unique bicyclic structure, where two rings are joined at a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable diol precursor, which undergoes cyclization reactions to form the spirocyclic structure. The thiophene-2-carbonyl group can be introduced through a subsequent acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the carbonyl group to form alcohols.
Substitution: : The spirocyclic framework can undergo nucleophilic substitution reactions, where substituents on the rings can be exchanged.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols.
Substitution: : Substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure and functional groups make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology
The thiophene ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its derivatives might exhibit biological activity, such as antimicrobial, antioxidant, or anticancer properties.
Medicine
Research into the medicinal applications of thiophene derivatives has shown promise in treating various diseases. The compound's ability to modulate biological pathways can lead to the development of new therapeutic agents.
Industry
In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride
2-Thiophenecarboxylic acid
Thiophene-2-carbonyl chloride
Uniqueness
7,7-Dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[35]nonane stands out due to its unique spirocyclic structure combined with the thiophene ring
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-18-10/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCISQYMFRVQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CS3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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